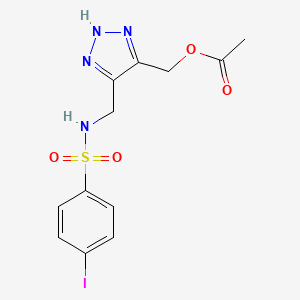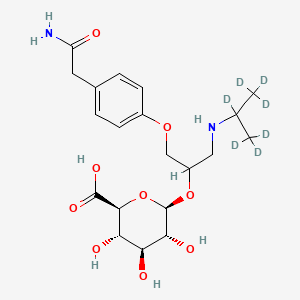
Tyrosinase/elastase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosinase/elastase-IN-1 is a compound known for its inhibitory effects on the enzymes tyrosinase and elastase. Tyrosinase is a polyphenol oxidase enzyme responsible for the production of melanin in mammals and enzymatic browning in fruits, while elastase is an enzyme that breaks down elastin, a key protein in the skin’s extracellular matrix. The inhibition of these enzymes has significant implications in the fields of dermatology, cosmetics, and anti-aging research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase/elastase-IN-1 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by functionalization to introduce specific inhibitory groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Tyrosinase/elastase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tyrosinase/elastase-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting melanin production and elastin degradation, which are crucial in skin aging and pigmentation disorders.
Medicine: Explored for potential therapeutic applications in treating hyperpigmentation, skin aging, and inflammatory conditions.
Industry: Incorporated into cosmetic formulations for skin whitening and anti-aging products
Wirkmechanismus
The mechanism of action of Tyrosinase/elastase-IN-1 involves binding to the active sites of tyrosinase and elastase enzymes, thereby inhibiting their activity. For tyrosinase, the compound interferes with the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. For elastase, it prevents the breakdown of elastin, maintaining the structural integrity of the skin .
Vergleich Mit ähnlichen Verbindungen
Ascorbic Acid: Known for its antioxidant properties and ability to inhibit tyrosinase.
Arbutin: A glycosylated hydroquinone that inhibits tyrosinase and is used in skin-lightening products.
Hydroquinone: A potent tyrosinase inhibitor used in dermatology for treating hyperpigmentation
Uniqueness: Tyrosinase/elastase-IN-1 is unique due to its dual inhibitory action on both tyrosinase and elastase, making it a versatile compound for anti-aging and skin-whitening applications. Unlike other inhibitors that target only one enzyme, this compound offers a broader spectrum of activity, enhancing its potential in cosmetic and therapeutic formulations .
Eigenschaften
Molekularformel |
C33H52O5 |
|---|---|
Molekulargewicht |
528.8 g/mol |
IUPAC-Name |
(2R,4R,10R,19S,22R,23R)-23-hydroxy-2,11,11,15,16,22,23-heptamethyl-5,9-dioxahexacyclo[13.12.0.02,12.04,10.016,25.019,24]heptacos-25-ene-19-carboxylic acid |
InChI |
InChI=1S/C33H52O5/c1-20-11-14-33(27(34)35)16-15-30(5)21(25(33)32(20,7)36)9-10-24-29(4)19-22-26(38-18-8-17-37-22)28(2,3)23(29)12-13-31(24,30)6/h9,20,22-26,36H,8,10-19H2,1-7H3,(H,34,35)/t20-,22-,23?,24?,25?,26+,29+,30?,31?,32-,33+/m1/s1 |
InChI-Schlüssel |
BZWKNRHQLZNOGT-QCJDBAJGSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CCC3(C(=CCC4C3(CCC5[C@@]4(C[C@@H]6[C@@H](C5(C)C)OCCCO6)C)C)C2[C@]1(C)O)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OCCCO6)C)C)C2C1(C)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


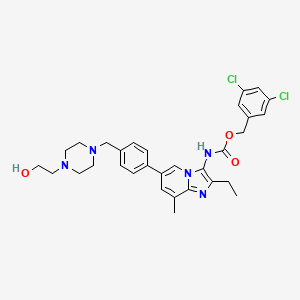

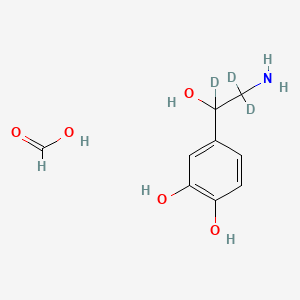
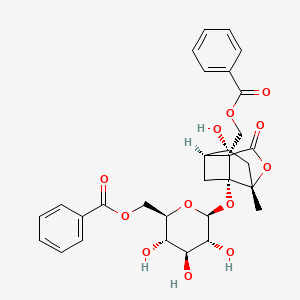
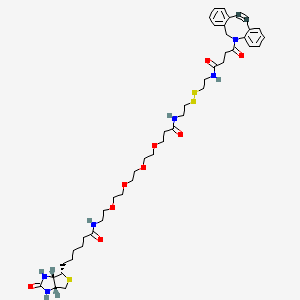

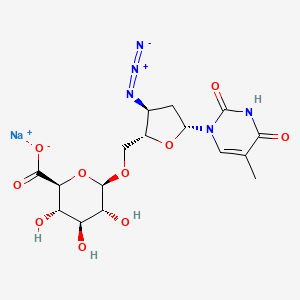
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
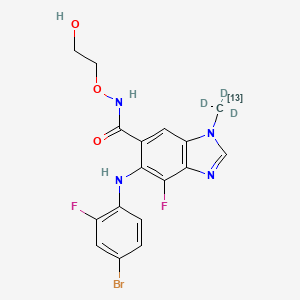
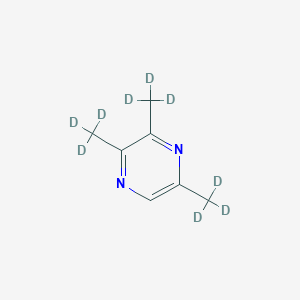
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)
